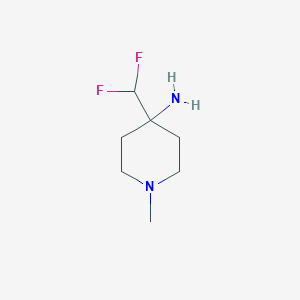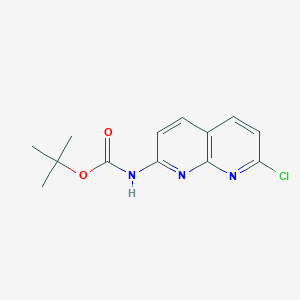
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₃H₁₄ClN₃O₂ and a molecular weight of 279.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl carbamate group attached to a 7-chloro-1,8-naphthyridine moiety .
Preparation Methods
The synthesis of tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate involves several steps. One common method includes the reaction of 7-chloro-1,8-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the naphthyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Scientific Research Applications
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound has a similar carbamate group but differs in the structure of the attached moiety.
tert-Butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate: This compound also contains a naphthyridine ring but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
tert-butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |
InChI Key |
BWMKFUUMWWGWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-8,8-dimethyl-2lambda6-thiabicyclo[4.2.0]octane-2,2-dione](/img/structure/B13213854.png)
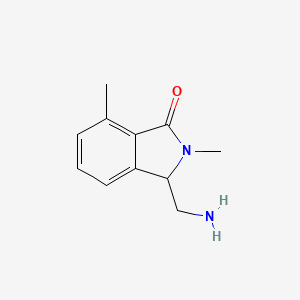


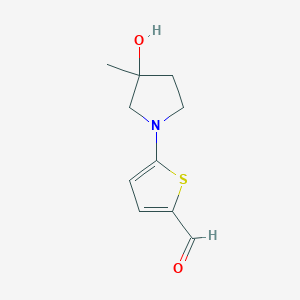
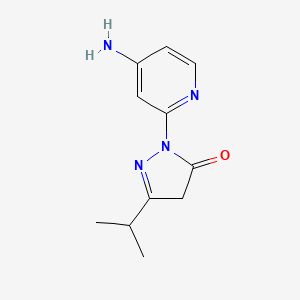
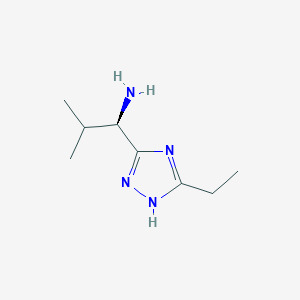
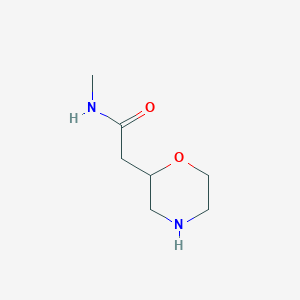
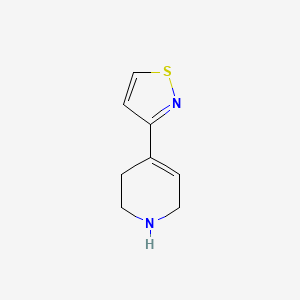
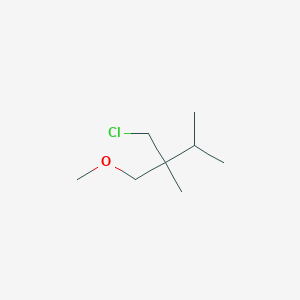
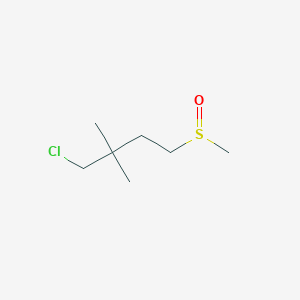
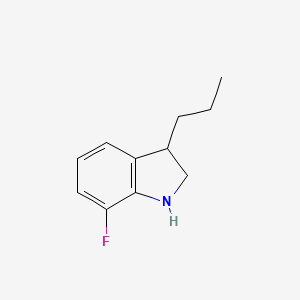
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
